4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine
CAS No.:
Cat. No.: VC15811106
Molecular Formula: C7H2Cl2FN3
Molecular Weight: 218.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2Cl2FN3 |
|---|---|
| Molecular Weight | 218.01 g/mol |
| IUPAC Name | 4,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine |
| Standard InChI | InChI=1S/C7H2Cl2FN3/c8-6-3-1-11-7(9)4(10)5(3)12-2-13-6/h1-2H |
| Standard InChI Key | QLYAWOKSYVXHSX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=C(C(=N1)Cl)F)N=CN=C2Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The IUPAC name of 4,7-dichloro-8-fluoropyrido[4,3-D]pyrimidine reflects its bicyclic framework, where a pyrimidine ring is fused to a pyridine ring at the 4,3-D position. The compound’s planar structure is stabilized by aromaticity, with electronegative chlorine and fluorine atoms at positions 4,7, and 8 introducing polarity and influencing electronic distribution. The canonical SMILES representation highlights the adjacency of halogens and nitrogen atoms, which are critical for intermolecular interactions.
Table 1: Key Physicochemical Properties
The absence of reported boiling point data suggests challenges in purification or volatility under standard conditions, necessitating specialized handling.
Synthesis and Optimization Strategies
General Synthetic Pathways
Synthesis of pyrido[4,3-D]pyrimidine derivatives typically involves cyclization or substitution reactions. For 4,7-dichloro-8-fluoropyrido[4,3-D]pyrimidine, a multi-step approach is employed:
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Core Formation: Cyclization of pyrimidine precursors with halogens introduced via electrophilic substitution.
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Halogenation: Sequential chlorination and fluorination using reagents like phosphorus oxychloride (POCl₃) or hydrogen fluoride .
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Functionalization: Introduction of solubilizing groups or targeting moieties through nucleophilic aromatic substitution.
A representative synthesis from the literature involves treating pyrido[4,3-D]pyrimidine-2,4-dione with POCl₃ and -ethyl--isopropylpropan-2-amine at 100°C to yield trichloro intermediates, followed by selective fluorination .
Challenges in Scale-Up
Key challenges include controlling regioselectivity during halogenation and minimizing side reactions such as over-chlorination. The use of bulky bases like -ethyl--isopropylpropan-2-amine improves yield by stabilizing transition states . Purification often requires chromatography or crystallization under inert conditions due to the compound’s sensitivity to moisture .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 100°C, 1 h | 41 | |
| Piperazine Substitution | Dichloromethane, −40°C | 87 | |
| Final Deprotection | CsF in DMF, 20°C | 85 |
Biological Activity and Mechanism
KRAS Inhibition and Anticancer Effects
4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine derivatives exhibit potent inhibition of KRAS mutants, notably G12D and G12C, which are prevalent in pancreatic and lung cancers. The compound’s pyridopyrimidine core binds the switch II pocket of KRAS, displacing GDP and preventing GTP-dependent signaling . Structural studies reveal critical interactions:
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The 8-fluorine occupies a hydrophobic pocket formed by Val9, Thr58, and Met72.
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The protonated piperazinyl group at C4 forms an ionic bond with mutant Asp12, enhancing selectivity .
Cellular and In Vivo Efficacy
Comparative Analysis with Related Compounds
Structural Analogues
Comparing 4,7-dichloro-8-fluoropyrido[4,3-D]pyrimidine with its 5,7-dichloro-8-fluoro counterpart (CAS 2836267-80-0) reveals distinct pharmacological profiles:
Table 3: Comparative Properties of Pyridopyrimidine Derivatives
The additional hydroxyl groups in the 5,7-dichloro variant may enhance solubility but reduce membrane permeability, illustrating trade-offs in drug design.
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